An In-depth Technical Guide to Isobutyl Butyrate: Chemical Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to Isobutyl Butyrate: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl butyrate (B1204436) (2-methylpropyl butanoate) is an organic ester recognized for its characteristic fruity aroma, reminiscent of pineapple and banana.[1][2] This colorless liquid is utilized as a flavoring agent in the food industry and as a fragrance component in various consumer products.[1][3] Beyond its sensory applications, isobutyl butyrate serves as a solvent and an intermediate in organic synthesis.[3][4] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and analysis.
Chemical Structure and Identification
Isobutyl butyrate is the ester formed from the condensation of isobutanol and butyric acid.[5]
| Identifier | Value |
| IUPAC Name | 2-methylpropyl butanoate[5] |
| Synonyms | Isobutyl butanoate, Butanoic acid, 2-methylpropyl ester[5] |
| CAS Number | 539-90-2[6] |
| Molecular Formula | C₈H₁₆O₂[5] |
| Molecular Weight | 144.21 g/mol [5] |
| SMILES | CCCC(=O)OCC(C)C[5] |
| InChI Key | RGFNRWTWDWVHDD-UHFFFAOYSA-N[3] |
Physicochemical Properties
A summary of the key physicochemical properties of isobutyl butyrate is presented below.
| Property | Value | Reference |
| Appearance | Colorless liquid | [3] |
| Odor | Fruity, pineapple, apple-like | [1] |
| Boiling Point | 157-158 °C | [2][7] |
| Melting Point | -88.07 °C (estimate) | [8] |
| Density | 0.861 g/mL at 25 °C | [2][7] |
| Vapor Pressure | 2.906 mmHg at 25 °C (estimated) | [6] |
| Flash Point | 45.56 °C (114.00 °F) | [1] |
| Solubility in Water | 356.7 mg/L at 25 °C (estimated) | [6] |
| Solubility in Organic Solvents | Soluble in alcohol and fixed oils. Insoluble in glycerin. | [1][6] |
| logP (o/w) | 2.760 | [1] |
| Refractive Index (n20/D) | 1.402 - 1.405 | [3] |
Experimental Protocols
Synthesis of Isobutyl Butyrate via Fischer Esterification
The most common laboratory and industrial method for the synthesis of isobutyl butyrate is the Fischer esterification of isobutanol with butyric acid, using a strong acid as a catalyst.[8]
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutanol (1 molar equivalent) and butyric acid (1.2 molar equivalents).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (approximately 5% of the alcohol weight) to the reaction mixture while stirring.
-
Reflux: Heat the mixture to reflux using a heating mantle for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer successively with water, 5% sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter the drying agent and purify the crude isobutyl butyrate by fractional distillation. Collect the fraction boiling at approximately 157-158 °C.
Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of isobutyl butyrate.
Methodology:
-
Sample Preparation: Prepare a dilute solution of isobutyl butyrate in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 200.
-
Expected Mass Spectrum Fragmentation:
The mass spectrum of isobutyl butyrate is characterized by several key fragments.
| m/z | Putative Ion Fragment |
| 71 | [C₄H₇O]⁺ (Butyryl cation) |
| 57 | [C₄H₉]⁺ (Butyl cation) |
| 43 | [C₃H₇]⁺ (Propyl cation) |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of isobutyl butyrate.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of isobutyl butyrate in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 300 MHz or higher field spectrometer.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~3.8 ppm (d, 2H, -O-CH₂-)
-
~2.2 ppm (t, 2H, -CO-CH₂-)
-
~1.9 ppm (m, 1H, -CH(CH₃)₂)
-
~1.6 ppm (sextet, 2H, -CH₂-CH₃)
-
~0.9 ppm (t, 3H, -CH₂-CH₃)
-
~0.9 ppm (d, 6H, -CH(CH₃)₂)
-
-
-
¹³C NMR Spectroscopy:
-
Acquire the proton-decoupled spectrum.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~173 ppm (C=O)
-
~70 ppm (-O-CH₂-)
-
~36 ppm (-CO-CH₂-)
-
~28 ppm (-CH(CH₃)₂)
-
~19 ppm (-CH(CH₃)₂)
-
~18 ppm (-CH₂-CH₃)
-
~13 ppm (-CH₂-CH₃)
-
-
Safety Information
Isobutyl butyrate is a flammable liquid and vapor.[9] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[10] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).[9][10][11][12]
References
- 1. Isobutyl butyrate | C8H16O2 | CID 10885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butyl isobutyrate(97-87-0) 1H NMR [m.chemicalbook.com]
- 3. Isobutyl butyrate(539-90-2) 1H NMR spectrum [chemicalbook.com]
- 4. Isobutyl isobutyrate(97-85-8) 1H NMR [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. isobutyl butyrate, 539-90-2 [thegoodscentscompany.com]
- 7. Isobutyl isobutyrate | C8H16O2 | CID 7351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isobutyl butyrate | 539-90-2 [chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. benchchem.com [benchchem.com]
- 12. CN1244538C - Production of isobutyl isobutyrate from isobutyraldehyde by condensation - Google Patents [patents.google.com]
